6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is 319.132076794 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-dihydro-1H-indol-1-yl)-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
MLS000530005, also known as Salmeterol , is a long-acting beta-2 adrenergic receptor agonist . The primary target of this compound is the beta-2 adrenergic receptor, which plays a crucial role in the regulation of bronchial smooth muscle tone.
Mode of Action
The interaction of MLS000530005 with its target results in the relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This is achieved through the stimulation of beta-2 adrenoceptors .
Pharmacokinetics
As a beta-2 adrenergic receptor agonist, it is expected to have a rapid onset of action and a long duration of effect, making it suitable for the treatment of chronic conditions like asthma and copd .
Result of Action
The primary result of MLS000530005’s action is the prevention of bronchospasm and improvement of airflow in patients with obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
属性
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-2-4-8-15(13)22-18(23)12-17(20-19(22)24)21-11-10-14-7-3-5-9-16(14)21/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGPYHYIFMRUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(NC2=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydroindol-1-yl)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。